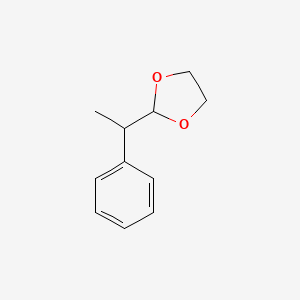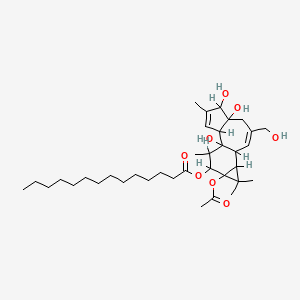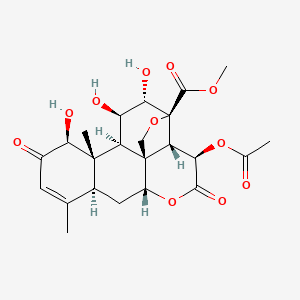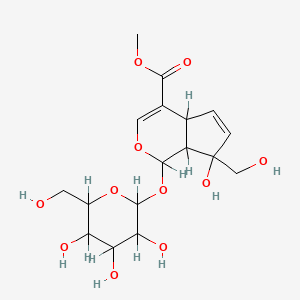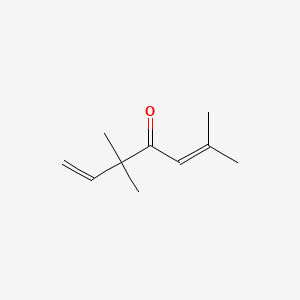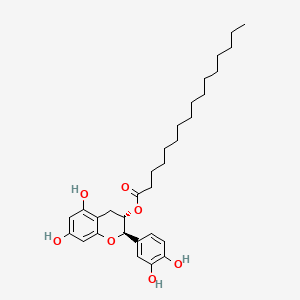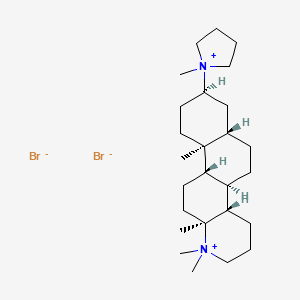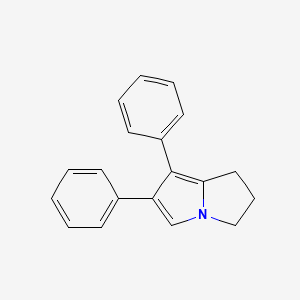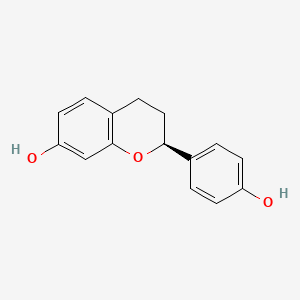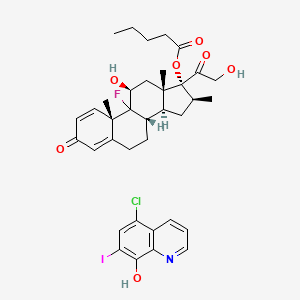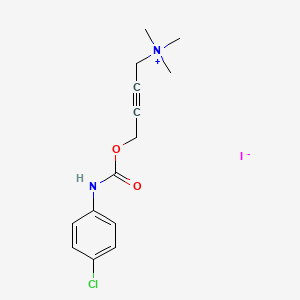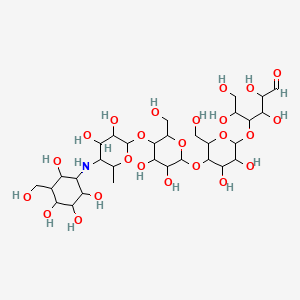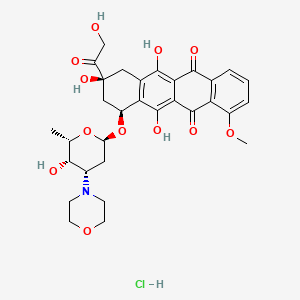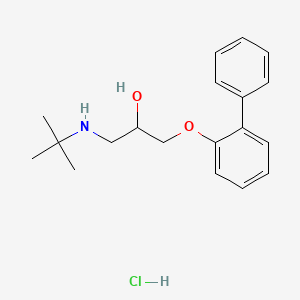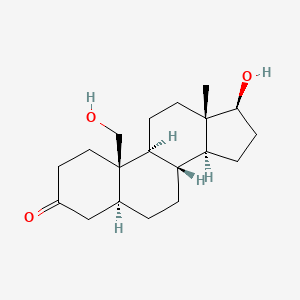
17-Hydroxyandrostan-19-ol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-hydroxy-5alpha-dihydrotestosterone is an androstanoid that is 5alpha-dihydrotestosterone carrying an additional hydroxy susbstituent at position 19. It has a role as a human urinary metabolite. It is a 19-hydroxy steroid, a 3-oxo-5alpha-steroid, an androstanoid and a 17beta-hydroxy steroid. It derives from a 17beta-hydroxy-5alpha-androstan-3-one. It derives from a hydride of a 5alpha-androstane.
Aplicaciones Científicas De Investigación
Steroid Synthesis and Structural Analysis
- The synthesis of 17β-hydroxyandrostan-3-one from 3β-acetoxy-5-androsten-17-one has been explored, demonstrating that the carbonyl group at the 17-position can be reduced to 17β-hydroxyl almost quantitatively, without saponifying the 3-ester. This finding is significant in steroid chemistry (Umio & Nishitsuji, 1960).
- The crystal structure of 3β-acetoxy-5α-bromo-6β-hydroxyandrostan-17-one, a related compound, has been determined, providing insights into the molecular configuration of similar steroids (Zhang, Xu, & Hu, 2010).
Biological Activity and Metabolism
- A study on the effects of 19-hydroxytestosterone and dihydrotestosterone on sexual behavior in castrated male rats revealed that 19-OHT did not maintain ejaculatory performance, but affected refractory periods, indicating a role in sexual behavior (Parrott, 1974).
- The metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, involving the identification of urinary metabolites, shows the biological transformation of these steroids in the human body (Kohler et al., 2007).
Pharmacological and Therapeutic Potential
- Certain androstano[17,16-c]pyrazolines and their derivatives, synthesized using 3β-hydroxyandrostan-17-one as a starting material, have been evaluated for antiandrogenic activity, highlighting potential therapeutic applications (Amr, Abdel-Latif, & Abdalla, 2006).
- The inhibition of human placental 17β-hydroxysteroid dehydrogenase by steroids, including compounds related to 17-hydroxyandrostan-19-ol-3-one, has been studied, offering insights into the enzyme's role in steroid metabolism (Blomquist, Kotts, & Hakanson, 1978).
Neuroactive Properties
- Research on neuroactive steroids, including androsterone analogues, indicates their potential as modulators of GABA type-A receptors, suggesting applications in neurological disorders (Wang, Rath, & Covey, 2007).
- A novel neuroactive steroid, (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile, has been identified as an effective analgesic in a rodent model of post-surgical pain, highlighting its potential in pain management (Joksimovic et al., 2019).
Propiedades
Número CAS |
2026-82-6 |
|---|---|
Nombre del producto |
17-Hydroxyandrostan-19-ol-3-one |
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h12,14-17,20,22H,2-11H2,1H3/t12-,14-,15-,16-,17-,18-,19+/m0/s1 |
Clave InChI |
ZCXLTIZTHGOSFH-GLOHGQAKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCC(=O)C4)CO |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)C4)CO |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)C4)CO |
Sinónimos |
17 beta-hydroxy-5 alpha-androstan-19-ol-3-one 17-hydroxyandrostan-19-ol-3-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



